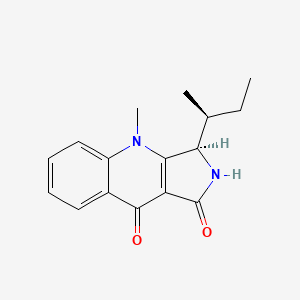
Avermectin B1a, epi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-epi-Abamectin, also known as epi-Avermectin B1a, is a degradation product of abamectin. Abamectin is a widely used insecticide and anthelmintic derived from the soil bacterium Streptomyces avermitilis. 2-epi-Abamectin exhibits toxicity towards the two-spotted spider mite, albeit with significantly lower potency compared to its precursor, abamectin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-epi-Abamectin is typically obtained as a degradation product of abamectin. The degradation process involves the isomerization of abamectin under specific conditions. The preparation of abamectin itself involves the fermentation of Streptomyces avermitilis, followed by extraction and purification processes .
Industrial Production Methods: The industrial production of abamectin involves large-scale fermentation of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate abamectin. The degradation of abamectin to 2-epi-Abamectin can occur during storage or under specific conditions .
Chemical Reactions Analysis
Types of Reactions: 2-epi-Abamectin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2-epi-Abamectin has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies to understand the degradation pathways of abamectin.
Biology: Studied for its effects on various biological systems, particularly its toxicity towards mites and other pests.
Medicine: Investigated for its potential use as an anthelmintic agent, although it is less potent than abamectin.
Industry: Used in the development of pest control products and as a model compound for studying the stability and degradation of similar compounds .
Mechanism of Action
2-epi-Abamectin exerts its effects by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization, and paralysis of the cells. This mechanism is similar to that of abamectin, although 2-epi-Abamectin is less potent .
Comparison with Similar Compounds
Abamectin: The precursor to 2-epi-Abamectin, widely used as an insecticide and anthelmintic.
Ivermectin: A derivative of abamectin, known for its potent anthelmintic and insecticidal properties.
Eprinomectin: Another derivative of abamectin, used in veterinary medicine
Uniqueness: 2-epi-Abamectin is unique in that it is a degradation product of abamectin, with significantly lower potency. Its study provides insights into the stability and degradation pathways of abamectin and related compounds .
Properties
Molecular Formula |
C48H72O14 |
|---|---|
Molecular Weight |
873.1 g/mol |
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
RRZXIRBKKLTSOM-TYECJXEWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
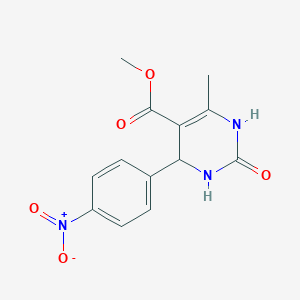
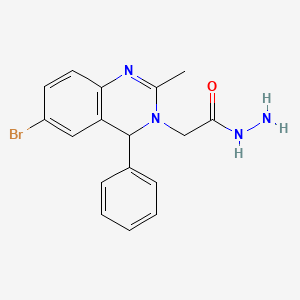

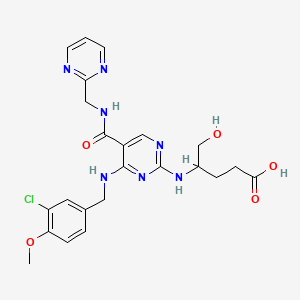
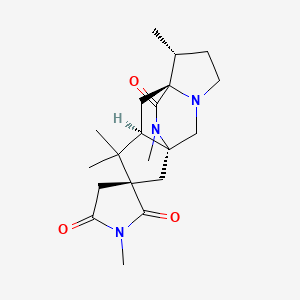
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
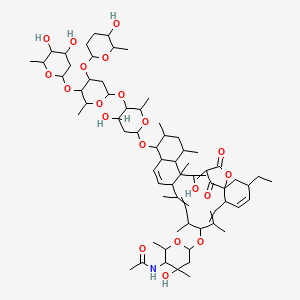
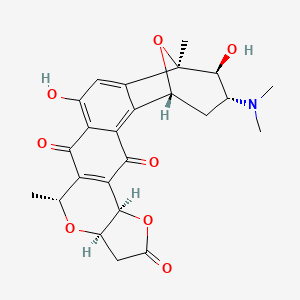
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814144.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)

